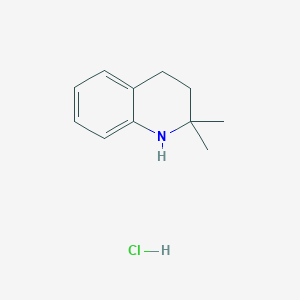
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound . It is similar to 1,2,3,4-tetrahydroquinoline, which is used as an antioxidant and corrosion inhibitor . It is also similar to 2-methyltetrahydroquinoline, a colorless oil produced by the hydrogenation of quinaldine .
Synthesis Analysis
The synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride and similar compounds involves various strategies. For instance, 1,2,3,4-tetrahydroisoquinolines (THIQ) are synthesized using different synthetic strategies . The formation of tetrahydroquinoline can be influenced by changing the catalyst .Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is similar to that of 1,2,3,4-tetrahydroisoquinoline (THIQ), a secondary amine with the chemical formula C9H11N . The THIQ nucleus is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .Chemical Reactions Analysis
The chemical reactions of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride and similar compounds involve various pathways. For example, the double bond migration and aromatization pathways can be dramatically reduced by changing the catalyst .Aplicaciones Científicas De Investigación
Neurodegenerative Disease Research
The compound has been studied for its potential in neurodegenerative disease research, particularly in the context of Alzheimer’s disease . It may have applications in preventing copper oxidation in β-amyloid fibrils, which is a significant factor in Alzheimer’s pathology.
Antioxidant Properties
Research indicates that derivatives of tetrahydroquinoline, including the 2,2-dimethyl variant, show promise as powerful antioxidants . These properties are particularly useful in neuroprotection and may have implications for conditions like Parkinsonism.
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. The 2,2-dimethyl variant could be part of new compounds with potential antibacterial or antifungal effects, contributing to the development of new medications .
Cancer Research
The structural framework of tetrahydroquinoline is being explored for its anticancer activities. The compound could serve as a building block for new molecules with potential applications in cancer treatment .
Drug Synthesis and Optimization
In medicinal chemistry, the compound is a valuable intermediate in the synthesis of diverse pharmacologically active molecules. Its derivatives can be used to create drugs with a variety of therapeutic effects .
Corrosion Inhibition
Outside of biomedical applications, 2,2-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride has been used as a corrosion inhibitor, which is essential in protecting industrial materials and ensuring the longevity of metal components .
Mecanismo De Acción
Target of Action
It’s worth noting that quinoline derivatives, a class to which this compound belongs, are known to have a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, and anti-inflammatory .
Mode of Action
One study suggests that a similar compound changes the substrate pocket to prevent amp from binding . This suggests that the compound might interact with its targets by altering their active sites, thereby preventing the binding of certain substrates.
Biochemical Pathways
Quinoline derivatives are known to be involved in various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .
Result of Action
Quinoline derivatives are known to function as powerful antioxidants against oxidative damage, which could be significantly helpful in neuroprotection against parkinsonism .
Action Environment
One study suggests that the permeability of the blood-brain barrier (bbb) and, subsequently, a compound’s neuroprotective efficacy are reliant on their conformational flexibility .
Direcciones Futuras
The future directions for 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride and similar compounds involve further exploration of their biological potential, structural–activity relationship (SAR), and mechanism of action . There is also interest in the development of novel THIQ analogs with potent biological activity .
Propiedades
IUPAC Name |
2,2-dimethyl-3,4-dihydro-1H-quinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-11(2)8-7-9-5-3-4-6-10(9)12-11;/h3-6,12H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINVUXKTBXJCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2N1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2861233.png)
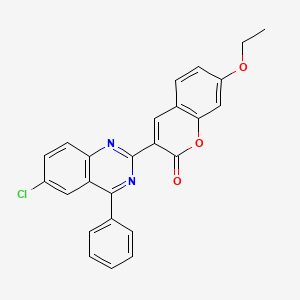
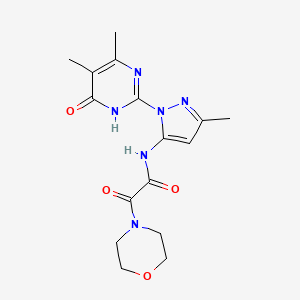
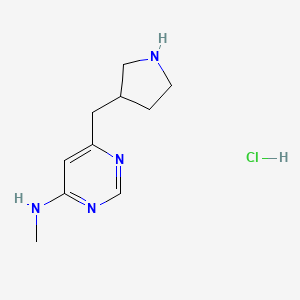
![3,4-dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2861240.png)
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2861241.png)
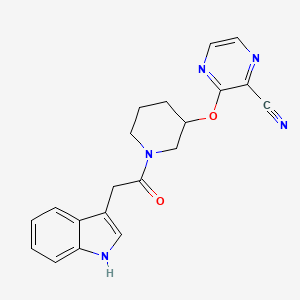

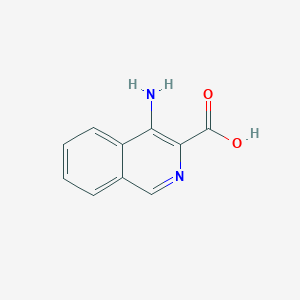
![4-ethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2861247.png)
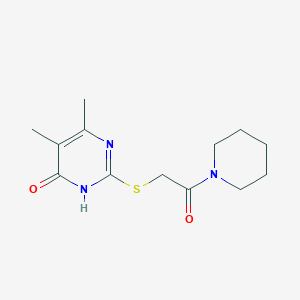
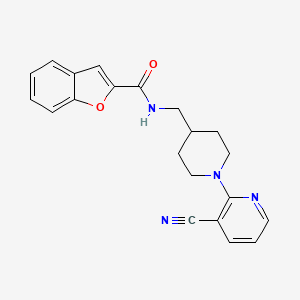
![3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole](/img/structure/B2861253.png)
